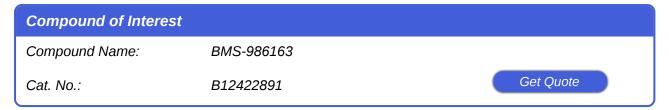


# Investigating the Therapeutic Potential of BMS-986163: A Technical Guide

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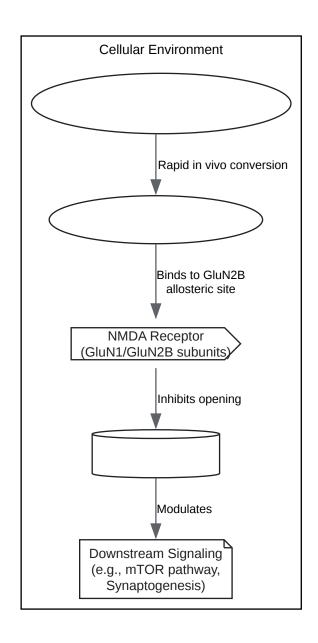
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for **BMS-986163**, a water-soluble prodrug of the potent and selective GluN2B negative allosteric modulator (NAM), BMS-986169. This document summarizes the mechanism of action, key quantitative data, and detailed experimental protocols relevant to the investigation of its therapeutic potential, particularly in the context of major depressive disorder.

#### **Core Mechanism of Action**

BMS-986163 is designed as an intravenous therapeutic agent that rapidly converts to its active parent molecule, BMS-986169, in vivo.[1] BMS-986169 exerts its pharmacological effect by selectively binding to an allosteric site on the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1] This negative allosteric modulation inhibits the function of GluN2B-containing NMDA receptors.[1] The therapeutic hypothesis for major depressive disorder is that by modulating the NMDA receptor, BMS-986169 can induce rapid and sustained antidepressant effects, potentially through mechanisms that lead to enhanced synaptogenesis in the prefrontal cortex.[1]





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Figure 1: Mechanism of action for BMS-986163.

### **Quantitative Preclinical Data**

The following tables summarize the key in vitro and in vivo preclinical data for BMS-986169, the active form of **BMS-986163**.

## **Table 1: In Vitro Pharmacology of BMS-986169**



Parameter	Species/System	Value	Reference
GluN2B Binding Affinity (Ki)	Rat Brain	4.0 nM	[1]
Monkey Brain	4.03-6.3 nM	[2]	
Human Brain	4.03-6.3 nM	[2]	
GluN2B Functional Inhibition (IC50)	Xenopus oocytes expressing human NMDA receptor subtypes	24 nM (selective for GluN2B over GluN2A, C, and D)	[1]
hERG Channel Inhibition (IC50)	Mammalian cells	28.4 μΜ	[2]

**Table 2: In Vivo Pharmacokinetics of BMS-986169** 

(Intravenous Administration)

Species	Clearance	Volume of Distribution	Plasma Half-Life
Mouse	High	High	Short
Rat	High	Moderate	Short
Monkey	Moderate	Moderate	Short
Dog	Moderate	Moderate	Short
Source:[1]			

# Table 3: Preclinical Safety and Tolerability of BMS-986163



Study Type	Species	Dosing	Observations
4-Day Toxicology	Rat	10, 30, and 100 mg/kg/day (i.v.)	No significant clinical- pathological or histopathological observations.
Single-Dose Toxicokinetic	Monkey	3.6, 12, and 36 mg/kg (i.v.)	All doses well tolerated with no significant drug-related effects.
Source:[1]			

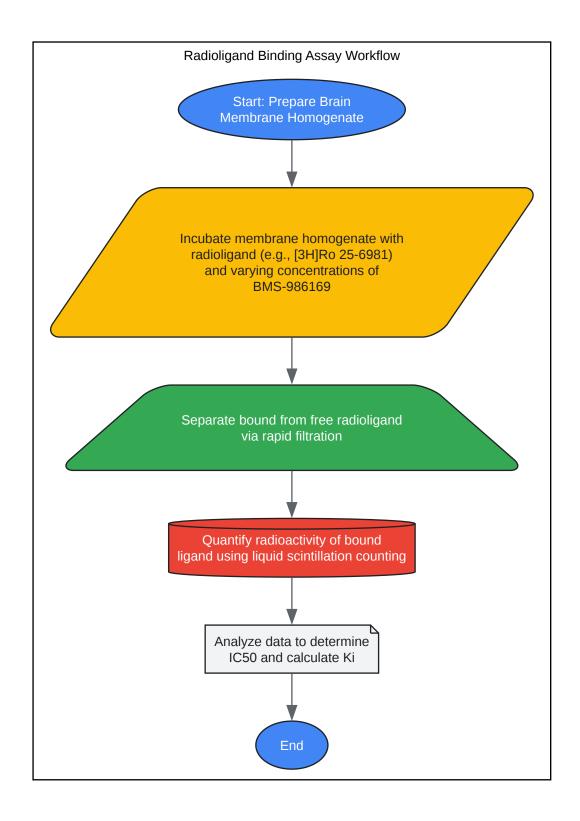
# **Experimental Protocols**

Detailed, step-by-step protocols for the key assays used to characterize **BMS-986163** and BMS-986169 are provided below. These are generalized protocols based on standard laboratory practices, as the specific internal protocols from the original studies are not publicly available.

#### **GluN2B Radioligand Binding Assay**

This assay is used to determine the binding affinity (Ki) of a compound for the GluN2B receptor.





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#### References

- 1. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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